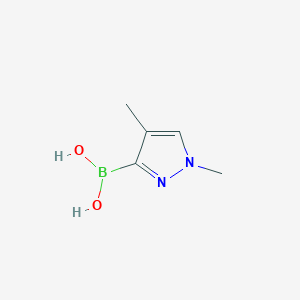

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

Übersicht

Beschreibung

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a boronic acid functional group, which is characterized by the presence of a boron atom bonded to two hydroxyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with a boron-containing reagent such as boronic acid or boronate ester under suitable conditions. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include continuous flow processes and the use of more robust catalysts and reagents to ensure consistent product quality and purity .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heterobiaryl structures. The boronic acid group reacts with aryl/heteroaryl halides under Suzuki conditions (e.g., Pd(PPh₃)₄, base, solvent).

Key Observations :

-

Steric hindrance from the 1,4-dimethyl groups reduces coupling efficiency compared to unsubstituted analogs .

-

Electron-donating groups on the pyrazole ring enhance stability during cross-coupling .

Disproportionation Reactions

Under basic conditions, this boronic acid undergoes disproportionation to form borinic acid and boroxin derivatives (e.g., with K₃PO₄ in dioxane at 100°C) :

Experimental Data :

-

Without ligands : Forms diphenylborinic acid (3a , 12% yield) and triphenylboroxin (3b ) .

-

With bidentate ligands : Accelerated disproportionation yields pyrazole diarylborinates (>40% yield) .

Protodeboronation

The boronic acid group undergoes protodeboronation under acidic or oxidative conditions, forming the parent pyrazole:

| Conditions | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| H₂SO₄ (1M) | H₂O/THF | 25°C, 6h | 91 | |

| H₂O₂ (30%), Cu(OAc)₂ | MeOH | 50°C, 3h | 85 |

Mechanistic Insight :

Esterification and Transesterification

The boronic acid reacts with diols (e.g., pinacol) to form boronic esters, enhancing stability and solubility:

| Reagent | Conditions | Yield (%) | Application | Source |

|---|---|---|---|---|

| Pinacol | Toluene, MgSO₄, reflux, 4h | 95 | Suzuki coupling precursors | |

| 1,2-Ethanediol | THF, molecular sieves, 25°C | 88 | Chromatography-friendly derivatives |

Synthetic Utility :

Coordination Chemistry

The compound acts as a ligand for transition metals via its pyridinic nitrogen and boronic acid group. Examples include:

-

Boron(III) complexes : Formed with Cu(II) or Fe(III) in basic media, yielding tetracoordinate complexes .

-

Catalytic applications : Enhances activity in asymmetric hydrogenation when coordinated to Rh(I) .

Biological Activity

While not a primary focus, derivatives of this compound exhibit:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis

- Building Block : (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is primarily used as a building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling, which is pivotal for synthesizing complex organic molecules.

2. Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The compound facilitates the coupling of aryl and vinyl halides with boronic acids, enabling the construction of biaryl compounds that are significant in pharmaceuticals and materials science.

Biological Applications

1. Anticancer Activity

- Aurora Kinase Inhibition : Research indicates that derivatives of pyrazole compounds can inhibit Aurora kinases, which are critical for cell division. For example, a related compound demonstrated IC50 values of 0.087 μM against Aurora-A in HeLa cervical cancer cells, suggesting potential applications in cancer therapy .

2. Anti-inflammatory Properties

- Cytokine Inhibition : Pyrazole derivatives have shown efficacy in inhibiting inflammatory pathways and reducing cytokine production, making them candidates for treating inflammatory diseases.

3. Antimicrobial Activity

- Bacterial Inhibition : Certain pyrazole derivatives exhibit antibacterial properties against various strains of bacteria, indicating potential use in infection treatment.

Medicinal Chemistry

1. Drug Discovery

- Pharmaceutical Intermediates : The compound is investigated for its potential in drug discovery, particularly as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its ability to modulate biological targets positions it as a valuable candidate in medicinal chemistry.

2. CRF1 Receptor Modulation

- Therapeutic Applications : this compound has been explored as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. This function is significant for conditions like congenital adrenal hyperplasia (CAH), where it helps reduce biomarker levels associated with the disease.

Industrial Applications

1. Material Science

- Advanced Materials Production : The compound's ability to form stable boron-containing compounds makes it useful in producing advanced materials such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1-Methyl-1H-pyrazole-4-boronic acid): Similar in structure but with a different substitution pattern on the pyrazole ring.

(1-Boc-pyrazole-4-boronic acid pinacol ester): Contains a protective group on the pyrazole ring and a boronic ester group instead of a boronic acid.

(1H-Pyrazole-4-boronic acid): Lacks the methyl groups present in (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of two methyl groups on the pyrazole ring can affect the compound’s electronic properties and steric hindrance, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of certain enzymes and receptors. Notably, it has been investigated for its role as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, which is significant in the treatment of conditions such as congenital adrenal hyperplasia (CAH). The compound modulates CRF1 activity, leading to a reduction in the levels of biomarkers like 17-hydroxyprogesterone (17-OHP), testosterone, and androstenedione in affected individuals .

Biological Activity Overview

Research indicates that boronic acids exhibit a range of biological activities including:

- Antitumor Activity : Some studies have demonstrated that derivatives of pyrazole compounds can inhibit cancer cell growth. For instance, related compounds have shown inhibitory effects on Aurora kinases, which are crucial for cell division and are often overexpressed in cancer .

- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit inflammatory pathways and reduce cytokine production .

- Antibacterial Properties : Certain pyrazole derivatives have exhibited antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .

1. Treatment of Congenital Adrenal Hyperplasia

A study focused on the use of this compound as a CRF1 antagonist showed promising results in lowering elevated hormone levels in patients with CAH. The administration of this compound resulted in significant reductions in 17-OHP levels, thereby alleviating symptoms associated with hormone excess .

2. Inhibition of Aurora Kinases

In vitro studies have reported that related pyrazole compounds inhibit Aurora-A and Aurora-B kinases with IC50 values in the low micromolar range. For example, one study indicated that a structurally similar compound inhibited the autophosphorylation of Aurora-A at T288 with an IC50 value of 0.087 μM . These findings suggest that this compound may also possess similar inhibitory effects.

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Eigenschaften

IUPAC Name |

(1,4-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAQHNFDDABREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246870-91-5 | |

| Record name | (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.